molecular formula C12H18O4S B8380916 3-[(4-Methoxyphenyl)sulfonyl]-pentan-1-ol

3-[(4-Methoxyphenyl)sulfonyl]-pentan-1-ol

Cat. No.: B8380916
M. Wt: 258.34 g/mol
InChI Key: OCWKELYRLJJTQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)sulfonyl]-pentan-1-ol is a useful research compound. Its molecular formula is C12H18O4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O4S

Molecular Weight

258.34 g/mol

IUPAC Name

3-(4-methoxyphenyl)sulfonylpentan-1-ol

InChI

InChI=1S/C12H18O4S/c1-3-11(8-9-13)17(14,15)12-6-4-10(16-2)5-7-12/h4-7,11,13H,3,8-9H2,1-2H3

InChI Key

OCWKELYRLJJTQP-UHFFFAOYSA-N

Canonical SMILES

CCC(CCO)S(=O)(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part A: To a solution of 4.6 g (20 mmol) of 3-[(4-methoxyphenyl)sulfonyl]propane-1-ol from example 13 and 6 mL of DMPU in 60 mL of anhydrous THF at -70° C. under nitrogen, was added 5.8 mL (2.8 g, 44 mmol) of a 10.0 M solution of n-butyllithium in hexane. After stirring for 30 min. at -70° C., 1.6 mL (2.4 g, 22 mmole) of 1-bromoethane was added. After 2 hours, the reaction mixture was cooled to zero° C. and 25 mL of saturated ammonium chloride solution was added, followed by ethyl acetate and water, the layers were separated and the aqueous layer was extracted 2 ×s with ethyl acetate. The 3 organic layers were combined and washed with brine, dried with magnesium sulfate, filtered and concentrated to afford 4 g of crude product. This was chromatographed on silica gel using 40%-55% ethyl acetate/hexane to yield 2.4 g of pure 3-[(4-methoxyphenyl)sulfonyl]-pentan-1-ol, m/z=265 (M+Li).
Quantity
4.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.